molecular formula C18H20N6O2 B14094308 8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14094308
M. Wt: 352.4 g/mol
InChI Key: JASQFPCBIZTFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a trimethyl substitution on the imidazo[2,1-f]purine core

Preparation Methods

Chemical Reactions Analysis

8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H20N6O2/c1-11-10-23-14-15(21(4)18(26)22(5)16(14)25)19-17(23)24(11)13-8-6-12(7-9-13)20(2)3/h6-10H,1-5H3

InChI Key

JASQFPCBIZTFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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